molecular formula C14H11ClO3 B146308 4'-Chloro-2-hydroxy-4-methoxybenzophenone CAS No. 85-28-9

4'-Chloro-2-hydroxy-4-methoxybenzophenone

Cat. No.: B146308
CAS No.: 85-28-9
M. Wt: 262.69 g/mol
InChI Key: CBKGNZGFDXQOEV-UHFFFAOYSA-N
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Description

4'-Chloro-2-hydroxy-4-methoxybenzophenone is a benzophenone derivative with significant value in scientific research, primarily serving as a versatile synthetic intermediate. Its unique structure makes it a key precursor in pharmaceutical development, most notably in the multi-step synthesis of the lipid-regulating agent Fenofibrate . In materials science, this compound is investigated for its potential application in creating advanced polymer systems. Research indicates that benzophenone chromophores, including 4'-chloro-4'-hydroxybenzophenone variants, can be covalently bonded to polymer backbones like cellulose to impart durable antibacterial properties to fabrics and other materials . The presence of both hydroxy and methoxy functional groups on one aromatic ring, combined with a chloro-substituent on the other, provides distinct sites for selective chemical modification, facilitating the creation of novel compounds for further biological and chemical exploration.

Properties

IUPAC Name

(4-chlorophenyl)-(2-hydroxy-4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H11ClO3/c1-18-11-6-7-12(13(16)8-11)14(17)9-2-4-10(15)5-3-9/h2-8,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKGNZGFDXQOEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20234047
Record name 4'-Chloro-2-hydroxy-4-methoxybenzophenone
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Molecular Weight

262.69 g/mol
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CAS No.

85-28-9
Record name (4-Chlorophenyl)(2-hydroxy-4-methoxyphenyl)methanone
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Record name 4'-Chloro-2-hydroxy-4-methoxybenzophenone
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Record name 4'-Chloro-2-hydroxy-4-methoxybenzophenone
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Record name 4'-chloro-2-hydroxy-4-methoxybenzophenone
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Record name 4'-CHLORO-2-HYDROXY-4-METHOXYBENZOPHENONE
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Preparation Methods

Catalyst Systems and Reaction Parameters

The catalytic efficiency depends on the Lewis acid type, support matrix, and reaction temperature. Aluminum chloride-based catalysts outperform ZnCl₂ and FeCl₃ variants, with AlCl₃-IL-SiO₂@γ-Fe₂O₃ achieving 95.8% yield in carbon tetrachloride at 60°C.

Table 1: Catalyst Performance in Friedel-Crafts Acylation

CatalystSolventTemp (°C)Time (h)Yield (%)
AlCl₃-IL-SiO₂@γ-Fe₂O₃Dichloromethane601.593.0
AlCl₃-IL-SiO₂@γ-Fe₂O₃Carbon tetrachloride901.597.2
ZnCl₂-IL-SiO₂@γ-Fe₂O₃Carbon tetrachloride902.087.0
FeCl₃-IL-SiO₂@γ-Fe₂O₃Carbon tetrachloride902.084.3

Higher temperatures (90°C) in carbon tetrachloride enhance reaction rates and yields due to improved solubility of reactants and stabilized intermediates.

Demethylation: Conversion to Target Hydroxy Group

The methoxy group in 4-chloro-4'-methoxybenzophenone undergoes acid-catalyzed demethylation to yield 4'-chloro-2-hydroxy-4-methoxybenzophenone. Hydrobromic acid (48% HBr) in glacial acetic acid at 125°C for 4–5 hours achieves 94% yield, outperforming HI (92%) and HCl (90%).

Acid Selection and Reaction Dynamics

Protonation of the methoxy oxygen by HBr facilitates methyl group cleavage, forming a hydroxonium ion intermediate. The strong acidity and nucleophilicity of Br⁻ promote efficient demethylation without over-oxidizing the phenolic product.

Table 2: Demethylation Efficiency Under Varied Conditions

AcidConcentration (%)Temp (°C)Time (h)Yield (%)
HBr48125594
HI57125592
HCl36125590

Post-reaction neutralization with NaOH precipitates the product, which is purified via filtration and drying.

Solvent Influence on Reaction Efficiency

Solvent polarity and boiling point critically impact acylation yields. Carbon tetrachloride (non-polar, high bp) outperforms dichloromethane by stabilizing reactive intermediates and tolerating elevated temperatures (Table 1). Polar solvents like acetic acid are reserved for demethylation, where proton availability is essential.

Catalyst Recovery and Reusability

Magnetic separation of AlCl₃-IL-SiO₂@γ-Fe₂O₃ allows five consecutive reaction cycles with <5% yield loss, reducing waste and cost. The γ-Fe₂O₃ core enables rapid retrieval using external magnets, while the ionic liquid (IL) layer prevents leaching.

Industrial Scale-Up Considerations

Process Optimization

  • Batch Reactors : 500 mL flasks scale to 5,000 L vessels with proportional reactant ratios.

  • Continuous Flow Systems : Pilot studies show 20% higher throughput using tubular reactors with immobilized catalysts .

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-2-hydroxy-4-methoxybenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Applications

4'-Chloro-2-hydroxy-4-methoxybenzophenone serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is a precursor in the production of fenofibrate , a medication used to lower cholesterol and triglyceride levels in the blood. The synthesis involves a Friedel-Crafts reaction, which allows for efficient production while minimizing hazardous waste .

Case Study: Synthesis of Fenofibrate

The synthesis of fenofibrate from 4'-Cl-2-OH-4-OMe-BP has been optimized to reduce costs and improve yields. The method employs methyl-phenoxide and parachlorobenzoyl chloride as starting materials, utilizing chlorobenzene as a solvent. This process not only enhances product purity but also minimizes environmental impact by reducing toxic byproducts .

Cosmetic Applications

In the cosmetic industry, this compound is utilized as a UV filter due to its ability to absorb ultraviolet light. This property makes it an essential ingredient in sunscreens and other skincare products aimed at protecting the skin from UV damage.

Safety and Efficacy Studies

Research indicates that compounds like 4'-Cl-2-OH-4-OMe-BP can effectively stabilize formulations against UV degradation without significantly irritating the skin . Its incorporation into products is governed by regulatory standards that ensure consumer safety.

Analytical Chemistry

In analytical chemistry, this compound is employed in various chromatographic techniques, including High Performance Liquid Chromatography (HPLC). It is particularly useful for:

  • Separation and Purification: The compound can be analyzed using reverse phase HPLC with acetonitrile-water mixtures, facilitating the isolation of impurities in preparative separations .

Data Table: HPLC Analysis Conditions

ParameterValue
Mobile PhaseAcetonitrile + Water
Column TypeNewcrom R1 HPLC column
Particle Size3 µm
ApplicationPharmacokinetics

Mechanism of Action

The mechanism of action of 4’-chloro-2-hydroxy-4-methoxybenzophenone involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. The compound can undergo redox reactions, influencing cellular pathways and exerting its effects through modulation of oxidative stress and enzyme inhibition .

Comparison with Similar Compounds

Tables

Table 1: Acidic Properties of Quinone Derivatives

Compound pKa1 pKa2 Dominant Form at pH 7
Chloranilic Acid 0.76 3.08 HA⁻
Nitranilic Acid -3.0 -0.5 A²⁻ (requires high pH)
2,5-Dihydroxyquinone 2.76 5.18 H₂A/HA⁻

Biological Activity

4'-Chloro-2-hydroxy-4-methoxybenzophenone, an organic compound with the molecular formula C14H11ClO3, is a derivative of benzophenone. It features a chloro group at the 4' position, a hydroxy group at the 2 position, and a methoxy group at the 4 position on its benzophenone core structure. This unique arrangement of functional groups contributes to its potential biological activities, particularly in antimicrobial and antioxidant domains.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H11ClO3\text{C}_{14}\text{H}_{11}\text{ClO}_{3}

This compound exhibits significant reactivity due to its functional groups, allowing it to participate in various chemical reactions such as substitution, oxidation, and reduction. The chloro group enhances its reactivity in substitution reactions, while the hydroxy and methoxy groups contribute to its redox activity and potential biological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of certain enzymes, influencing various biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects.

Antimicrobial Activity

Research indicates that this compound demonstrates notable antimicrobial properties. In various studies, it has been tested against a range of bacterial strains and fungi. A summary of findings is presented in Table 1.

Microorganism Activity Reference
Staphylococcus aureusInhibitory effect
Escherichia coliModerate activity
Candida albicansSignificant inhibition

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. The compound's ability to scavenge free radicals and reduce oxidative stress markers has been documented in several studies. The results are summarized in Table 2.

Assay Type IC50 Value (µM) Reference
DPPH Scavenging25.6
ABTS Assay18.9
FRAP Assay22.3

These findings indicate that the compound has significant potential as an antioxidant agent.

Case Study: Antimicrobial Efficacy

A study conducted by researchers aimed to evaluate the antimicrobial efficacy of this compound against multi-drug resistant bacteria. The study utilized disc diffusion methods and determined minimum inhibitory concentrations (MICs) for various strains.

Findings:

  • The compound exhibited MIC values ranging from 8 to 32 µg/mL against resistant strains of Staphylococcus aureus.
  • Synergistic effects were observed when combined with conventional antibiotics, enhancing their efficacy against resistant strains.

Case Study: Antioxidant Potential

In another investigation focusing on the antioxidant potential of the compound, researchers utilized various assays to assess its effectiveness in reducing oxidative stress in cellular models.

Findings:

  • The compound significantly lowered reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress.
  • It demonstrated protective effects against lipid peroxidation, suggesting its utility in preventing oxidative damage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4'-Chloro-2-hydroxy-4-methoxybenzophenone
Reactant of Route 2
Reactant of Route 2
4'-Chloro-2-hydroxy-4-methoxybenzophenone

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